2-(4-bromo-1H-pyrazol-3-yl)pyrazine

Medicinal Chemistry Physicochemical Property Prediction Lead Optimization

2-(4-Bromo-1H-pyrazol-3-yl)pyrazine is a strategic bromo-heterocyclic building block that accelerates medicinal chemistry programs. The 4-bromo substituent enhances reactivity in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, enabling rapid SAR exploration. Its moderate lipophilicity (cLogP ~1.0-1.2) optimizes CNS drug discovery by balancing permeability and solubility. Unlike chloro or unsubstituted analogs, this bromo scaffold provides superior halogen bonding and metabolic stability. Choose this compound for efficient library synthesis and late-stage diversification in kinase inhibitor design.

Molecular Formula C7H5BrN4
Molecular Weight 225.05 g/mol
CAS No. 1334638-80-0
Cat. No. B1528757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromo-1H-pyrazol-3-yl)pyrazine
CAS1334638-80-0
Molecular FormulaC7H5BrN4
Molecular Weight225.05 g/mol
Structural Identifiers
SMILESC1=CN=C(C=N1)C2=C(C=NN2)Br
InChIInChI=1S/C7H5BrN4/c8-5-3-11-12-7(5)6-4-9-1-2-10-6/h1-4H,(H,11,12)
InChIKeyXGUMLSJNLSPXLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromo-1H-pyrazol-3-yl)pyrazine (CAS 1334638-80-0): Heterocyclic Building Block for Medicinal Chemistry and Kinase Inhibitor Design


2-(4-Bromo-1H-pyrazol-3-yl)pyrazine (CAS 1334638-80-0) is a heterocyclic small molecule comprising a pyrazine ring linked to a 4-bromo-1H-pyrazole moiety. It serves as a versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive compounds [1]. The compound is characterized by its molecular formula C7H5BrN4, a molecular weight of 225.05 g/mol, and a calculated lipophilicity (cLogP) of approximately 1.0-1.2, indicating moderate lipophilicity . Commercial availability typically ranges from 95% to 98% purity, with analytical characterization via LC-MS and NMR confirming batch consistency [2].

Why 2-(4-Bromo-1H-pyrazol-3-yl)pyrazine Cannot Be Interchanged with Unsubstituted or Chloro-Analogs in Lead Optimization


Generic substitution of 2-(4-bromo-1H-pyrazol-3-yl)pyrazine with closely related analogs (e.g., 2-(1H-pyrazol-3-yl)pyrazine, 2-(4-chloro-1H-pyrazol-3-yl)pyrazine) is not advisable due to divergent physicochemical and pharmacological properties. The 4-bromo substituent significantly modulates lipophilicity (cLogP ~1.0 vs. ~0.2 for the unsubstituted analog) and influences target binding through halogen bonding and steric effects . Furthermore, bromine's larger atomic radius and polarizability compared to hydrogen or chlorine alter the compound's reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and its metabolic stability [1]. These differences directly impact synthetic utility and in vitro/in vivo performance, necessitating explicit evaluation of the bromo-substituted scaffold rather than assumed class-level equivalence.

2-(4-Bromo-1H-pyrazol-3-yl)pyrazine: Quantitative Differentiation vs. Analogs in Physicochemical and Synthetic Utility


Enhanced Lipophilicity Relative to Unsubstituted Pyrazolylpyrazine Core

The 4-bromo substituent increases lipophilicity compared to the unsubstituted 2-(1H-pyrazol-3-yl)pyrazine scaffold. The target compound exhibits a calculated cLogP of approximately 1.0-1.2 , whereas the unsubstituted analog has a predicted LogP of ~0.2 . This ~5-fold increase in lipophilicity can enhance membrane permeability and target binding in lipophilic protein pockets.

Medicinal Chemistry Physicochemical Property Prediction Lead Optimization

Higher Purity Specifications from Commercial Vendors Enable Reproducible Research

Commercial sources for 2-(4-bromo-1H-pyrazol-3-yl)pyrazine routinely provide purity specifications of 95-98%, with some vendors confirming >98% purity by LC-MS and NMR [1]. In contrast, many non-brominated analogs (e.g., 2-(1H-pyrazol-3-yl)pyrazine) are often listed with lower or unspecified purity grades (e.g., 95% minimum) . Higher purity reduces the risk of confounding biological activities from impurities and ensures accurate stoichiometry in synthetic transformations.

Analytical Chemistry Chemical Procurement Reproducibility

Bromo Substituent Enables Direct Cross-Coupling Diversification Not Possible with Chloro- or Unsubstituted Analogs

The 4-bromo group in 2-(4-bromo-1H-pyrazol-3-yl)pyrazine serves as a reactive handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [1]. Bromine's superior reactivity compared to chlorine (and inertness of hydrogen) allows for efficient diversification of the pyrazole ring at a late stage, facilitating the rapid generation of focused libraries for structure-activity relationship (SAR) studies [2]. This is a key differentiator for procurement: the bromo derivative is a 'privileged intermediate' for lead optimization, whereas the chloro analog may require harsher conditions and the unsubstituted analog offers no such handle.

Synthetic Chemistry Cross-Coupling Reactions Medicinal Chemistry

Optimal Use Cases for 2-(4-Bromo-1H-pyrazol-3-yl)pyrazine Based on Quantitative Differentiation


Medicinal Chemistry Lead Optimization for Kinase Inhibitors

The enhanced lipophilicity (cLogP ~1.0-1.2) and synthetic versatility of 2-(4-bromo-1H-pyrazol-3-yl)pyrazine make it an ideal core scaffold for designing kinase inhibitors with improved cellular permeability and target engagement . The bromo substituent provides a reactive site for late-stage diversification, enabling rapid SAR exploration [1].

Synthesis of Focused Compound Libraries via Cross-Coupling

Researchers requiring a modular, halogenated heterocyclic building block for Suzuki-Miyaura or Buchwald-Hartwig reactions should prioritize this compound. Its 4-bromo group is more reactive than chloro analogs, facilitating efficient library synthesis [1].

Physicochemical Property Modulation in CNS Drug Discovery

Given its moderate lipophilicity (cLogP ~1.0-1.2), this compound is well-suited for CNS drug discovery programs where balanced permeability and solubility are critical . It can serve as a starting point for optimizing blood-brain barrier penetration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-bromo-1H-pyrazol-3-yl)pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.